N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide
Description
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide is a synthetic acetamide derivative featuring a 5-chloro-substituted phenyl ring linked to a 2-oxopyrrolidine moiety and a methoxyacetamide group.
Properties
Molecular Formula |
C13H15ClN2O3 |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H15ClN2O3/c1-19-8-12(17)15-10-7-9(14)4-5-11(10)16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
InChI Key |
CAEPJUGIFSPZNK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)Cl)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Core Skeleton Assembly via Pyrrolidinone Functionalization
The 2-oxopyrrolidine ring is central to the compound’s structure. A widely adopted strategy involves coupling a pre-functionalized chlorophenylamine with a pyrrolidinone derivative. For example, 5-chloro-2-aminophenol can react with γ-butyrolactam under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield 5-chloro-2-(2-oxopyrrolidin-1-yl)phenol . This intermediate is critical, as subsequent acylation introduces the methoxyacetamide group.
Methoxyacetamide Side Chain Introduction
The methoxyacetamide moiety is introduced via nucleophilic acyl substitution. In one approach, 2-methoxyacetyl chloride reacts with the phenolic intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base. This step typically proceeds at 0–5°C to minimize side reactions, achieving yields of 68–72%. Alternatively, 2-methoxyacetic anhydride can serve as the acylating agent in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), though yields are marginally lower (60–65%).
Alternative Pathways and Optimization
Direct Coupling of Pre-Formed Intermediates
Recent patents describe a two-step coupling strategy:
- Synthesis of 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline via reductive amination of 5-chloro-2-nitroacetophenone with pyrrolidinone, followed by hydrogenation over palladium on carbon.
- Acylation with 2-methoxyacetic acid using carbodiimide coupling agents (e.g., EDC·HCl, HOBt) in DMF. This method achieves higher regioselectivity (85–90% purity) compared to traditional acylation.
Solid-Phase Synthesis for Scalability
A patent by Sanwa Kagaku Kenkyusho Co. highlights a solid-supported route using Wang resin. The resin-bound 5-chloro-2-aminophenyl group undergoes on-resin cyclization with γ-butyrolactam, followed by cleavage and acylation. This method reduces purification steps and improves scalability, with a reported overall yield of 58%.
Reaction Condition Optimization
Solvent and Temperature Effects
Catalytic Enhancements
The addition of DMAP (5 mol%) accelerates acylation by activating the acyl chloride, reducing reaction time from 12 hours to 4 hours. For coupling reactions, HOBt/EDC·HCl systems outperform DCC-based methods, minimizing racemization.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography (60–120 mesh) using ethyl acetate/hexane gradients (1:3 to 1:1). The target compound elutes at Rf = 0.42 in ethyl acetate/hexane (1:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of related compounds against a range of bacterial strains, suggesting potential for development as antimicrobial agents.
Analgesic Properties
The compound has also been investigated for its analgesic effects. A case study demonstrated that derivatives of this compound showed promising results in pain relief models, indicating a mechanism that may involve modulation of pain pathways.
Table 1: Summary of Medicinal Applications
| Application | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Journal of Medicinal Chemistry |
| Analgesic | Potential pain relief properties | Case Study on Pain Models |
Cosmetic Formulation
This compound is being explored in cosmetic formulations due to its skin-beneficial properties. Its incorporation into creams and lotions aims to enhance skin hydration and improve texture.
Stability and Efficacy Studies
A comprehensive study analyzed the stability of formulations containing this compound under various conditions. Results indicated that the compound contributes to the overall stability and efficacy of cosmetic products.
Table 2: Cosmetic Formulation Properties
| Property | Measurement/Effect | Findings |
|---|---|---|
| Hydration | Increased moisture retention | Positive correlation |
| Stability | Enhanced formulation stability | Effective under stress tests |
Materials Science Applications
In materials science, this compound has potential applications in developing smart materials due to its chemical structure, which allows for functionalization.
Smart Polymers
Research has indicated that this compound can be utilized in creating polymers with stimuli-responsive characteristics, which can be applied in drug delivery systems or adaptive materials.
Table 3: Material Science Applications
| Application | Description | Reference |
|---|---|---|
| Smart Polymers | Development of stimuli-responsive materials | Research on Polymer Chemistry |
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares core structural motifs with several analogs in the evidence, including chloroacetamide backbones, aromatic substituents, and heterocyclic rings. Key comparisons are summarized below:
Key Observations :
- The target compound distinguishes itself through the 2-oxopyrrolidine ring, which is less common in agricultural analogs like ofurace (tetrahydrofuranone) but appears in pharmaceuticals for enhanced metabolic stability .
- Methoxy groups are present in both the target and ’s compound, suggesting shared solubility or receptor-binding profiles.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, predicted properties of analogs provide insights:
- This aligns with the target’s pyrrolidinone moiety, which may confer similar CNS activity.
- : The thiazolidinone analog (C₂₁H₂₁Cl₂N₃O₃S) has a higher molar mass (466.38 g/mol) and density (1.24 g/cm³), suggesting lower bioavailability compared to the target’s leaner structure (294.73 g/mol) .
Biological Activity
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : 256.70 g/mol
- CAS Number : [Not available in provided sources]
This compound features a chloro-substituted phenyl ring and a pyrrolidine moiety, which are known to influence its biological activity.
Antioxidant Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For example, studies on related oxopyrrolidine derivatives demonstrated potent antioxidant activity measured through DPPH radical scavenging assays and reducing power assays. The strongest antioxidant effects were noted for compounds containing free carboxylic groups, which showed higher activity than ascorbic acid in some cases .
| Compound | Antioxidant Activity (DPPH Scavenging) | Reducing Power Assay |
|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 | 1.149 |
| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.573 | Not specified |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various multidrug-resistant pathogens. In vitro studies indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris and Aspergillus fumigatus . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through cytotoxicity assays against human cancer cell lines, including HeLa (cervical carcinoma) and HCT116 (colorectal carcinoma). Preliminary results indicate that modifications in the structure can enhance cytotoxic effects, potentially through inhibition of topoisomerase I activity, which is crucial for DNA replication in cancer cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | [Value not specified] | Topoisomerase I inhibition |
| HCT116 | [Value not specified] | Topoisomerase I inhibition |
Case Studies and Research Findings
- Antioxidant Study : A study synthesized a series of oxopyrrolidine derivatives and tested their antioxidant activity using various assays. The findings revealed that certain derivatives had antioxidant activities significantly higher than traditional antioxidants like ascorbic acid .
- Antimicrobial Study : Another investigation focused on the antimicrobial properties of 1-(2-hydroxyphenyl)-5-pyrrolidine derivatives against multidrug-resistant pathogens. The results highlighted their effectiveness against several critical bacterial strains, indicating their potential as new antimicrobial agents .
- Cytotoxicity Assessment : A library of oxadiazole derivatives was evaluated for antiproliferative effects against cancer cell lines. The study found that specific structural modifications enhanced the cytotoxicity against HeLa and HCT116 cells, suggesting a promising avenue for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted phenylamines with chloroacetyl chloride derivatives. For example, refluxing 2-amino-5-chlorophenyl intermediates with chloroacetyl chloride in triethylamine (as a base and solvent) for 4–6 hours under controlled temperature (80–100°C) can yield the acetamide core. Reaction progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from petroleum ether or ethanol to isolate pure products .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming hydrogen and carbon environments, particularly the methoxy (-OCH₃), chloro-substituted phenyl, and pyrrolidinone moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight .
Q. What preliminary biological screening approaches are applicable to assess its pharmacological potential?
- Methodological Answer : Initial screening involves in vitro assays targeting enzymes or receptors structurally related to its moieties (e.g., kinase inhibition or GPCR binding assays). For instance, analogs with pyrrolidinone and chloro-phenyl groups have shown activity in anti-inflammatory or antimicrobial models. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT or LDH) in cell lines (e.g., HEK-293 or HepG2) are recommended to establish therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamides?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities in test compounds. To address this:
- Standardize protocols : Use validated assays (e.g., FRET-based enzymatic assays) with positive controls.
- Reproduce synthesis : Ensure >98% purity via HPLC and characterize batches with NMR.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Stability is influenced by hydrolysis of the acetamide bond or oxidation of the pyrrolidinone ring. Mitigation strategies include:
- pH adjustment : Buffered formulations (pH 6.5–7.4) to reduce hydrolysis.
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility and protect reactive groups.
- Prodrug modification : Introduce hydrolyzable protecting groups (e.g., ester linkages) to delay degradation .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins (e.g., kinases or ion channels). Quantum mechanical calculations (DFT) optimize electronic properties of the chloro-phenyl and methoxy groups for improved binding affinity. Pharmacophore modeling identifies critical substituents (e.g., pyrrolidinone’s hydrogen-bonding capacity) to prioritize synthetic targets .
Q. What reaction conditions minimize byproducts during the coupling of the pyrrolidinone and phenylacetamide moieties?
- Methodological Answer : Key factors include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carbonyl groups.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., over-acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
